N-(2-hydroxyphenyl)-2-methylbenzamide
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Overview
Description
N-(2-hydroxyphenyl)-2-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyl group attached to the phenyl ring and a methyl group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-hydroxyphenyl)-2-methylbenzamide typically begins with 2-hydroxyaniline and 2-methylbenzoic acid.
Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of 2-hydroxyaniline and the carboxyl group of 2-methylbenzoic acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-hydroxyphenyl)-2-methylbenzamide can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Anticancer Activity: Research has shown that this compound exhibits anticancer properties, particularly against glioblastoma cells when used in combination with other chemotherapeutic agents.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N-(2-hydroxyphenyl)-2-methylbenzamide inhibits specific enzymes by binding to their active sites, thereby blocking their activity.
Antioxidant Activity: The hydroxyl group in the compound can scavenge free radicals, reducing oxidative stress and preventing cellular damage.
Comparison with Similar Compounds
N-(2-hydroxyphenyl)acetamide: Similar in structure but with an acetamide group instead of a benzamide group.
N-(2-hydroxyphenyl)-2-propylpentanamide: A derivative with a propylpentanamide group, showing better antiproliferative activity in certain cancer cell lines.
Uniqueness:
Structural Features: The presence of both a hydroxyl group and a methyl group in N-(2-hydroxyphenyl)-2-methylbenzamide provides unique chemical properties that can be exploited in various applications.
Biological Activity: The compound’s ability to inhibit enzymes and exhibit anticancer properties makes it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-2-3-7-11(10)14(17)15-12-8-4-5-9-13(12)16/h2-9,16H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNOQMJWSHAQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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